molecular formula C26H27N3O6 B12129818 4'-hydroxy-3'-[(4-methoxyphenyl)carbonyl]-1-methyl-1'-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

4'-hydroxy-3'-[(4-methoxyphenyl)carbonyl]-1-methyl-1'-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

Cat. No.: B12129818
M. Wt: 477.5 g/mol
InChI Key: JDSJOSDTXMRWFT-DQRAZIAOSA-N
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Description

4’-hydroxy-3’-(4-methoxybenzoyl)-1-methyl-1’-[2-(morpholin-4-yl)ethyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound with a unique spiro structure

Preparation Methods

The synthesis of 4’-hydroxy-3’-(4-methoxybenzoyl)-1-methyl-1’-[2-(morpholin-4-yl)ethyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione typically involves multiple steps. The synthetic route often starts with the preparation of the indole and pyrrole precursors, followed by their coupling under specific conditions to form the spiro structure. Common reagents used in the synthesis include various acids, bases, and solvents to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present. Common reagents and conditions used in these reactions include acids, bases, and specific catalysts to control the reaction pathways. .

Scientific Research Applications

4’-hydroxy-3’-(4-methoxybenzoyl)-1-methyl-1’-[2-(morpholin-4-yl)ethyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C26H27N3O6

Molecular Weight

477.5 g/mol

IUPAC Name

(4'E)-4'-[hydroxy-(4-methoxyphenyl)methylidene]-1-methyl-1'-(2-morpholin-4-ylethyl)spiro[indole-3,5'-pyrrolidine]-2,2',3'-trione

InChI

InChI=1S/C26H27N3O6/c1-27-20-6-4-3-5-19(20)26(25(27)33)21(22(30)17-7-9-18(34-2)10-8-17)23(31)24(32)29(26)12-11-28-13-15-35-16-14-28/h3-10,30H,11-16H2,1-2H3/b22-21-

InChI Key

JDSJOSDTXMRWFT-DQRAZIAOSA-N

Isomeric SMILES

CN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC=C(C=C4)OC)\O)/C(=O)C(=O)N3CCN5CCOCC5

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)OC)O)C(=O)C(=O)N3CCN5CCOCC5

Origin of Product

United States

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